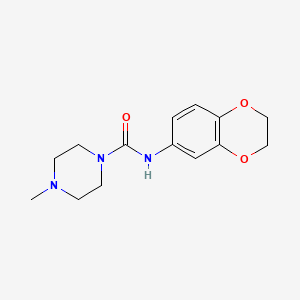

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

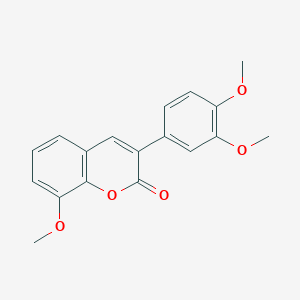

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, and a pyrazine group, which is a type of heterocyclic amine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring and a pyrazine ring. The benzodioxin group is a type of aromatic ether, and the pyrazine group is a type of heterocyclic amine .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could increase its stability, and the amine group could influence its solubility .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions of Pyrazine-based Compounds to Proteins

Pyrazine-based compounds, owing to their heteroaromatic nature, exhibit significant medicinal chemistry interest. They combine heteroatoms' polar interactions with aromatic moieties' non-polar interactions, facilitating diverse binding interactions with protein targets. The systematic analysis of the RCSB PDB database has underscored the importance of pyrazine as a molecular fragment in drug-like molecules, highlighting its potential for extensive protein interactions. The findings suggest that pyrazine-based structures, similar to the query compound, could be pivotal in designing drug-like molecules with enhanced protein binding capabilities, indicating a broad application spectrum in medicinal chemistry (Juhás & Zítko, 2020).

Systematic Review of Mutations in Pyrazinamidase Associated with Resistance

Research on pyrazinamide, a drug with a structural similarity to the query compound, emphasizes the complexity of drug resistance mechanisms in tuberculosis treatment. The exhaustive review of mutations in pyrazinamidase, the enzyme associated with pyrazinamide resistance, delineates the nuanced relationship between specific genetic mutations and phenotypic drug resistance. This study presents an invaluable framework for understanding how minor structural or functional alterations in compounds can drastically affect therapeutic efficacy and resistance development, relevant to the development of new compounds with similar structures (Ramirez-Busby & Valafar, 2015).

Occurrence and Implications of BMAA and Isomers in Aquatic Environments

The comprehensive review on β-N-methylamino-l-alanine (BMAA) and its isomers in aquatic environments highlights the environmental persistence and bioaccumulation potential of certain compounds, including pyrazine derivatives. Understanding the environmental impact, toxicity, and bioaccumulation tendencies of such compounds is crucial for assessing public health risks and designing environmentally benign pharmaceuticals. This insight is pertinent for the development and environmental risk assessment of new chemical entities, including those related to the query compound (Lance et al., 2018).

Exposure to Benzophenone-3 and Reproductive Toxicity

A systematic review focusing on benzophenone-3 (BP-3), a phenolic compound, and its reproductive toxicity underscores the importance of evaluating the toxicological profiles of chemicals. While structurally distinct, the methodological approaches to assessing the toxicological impact of BP-3, including endocrine-disrupting effects, offer a blueprint for investigating similar effects in other compounds, including pyrazine derivatives. Such assessments are critical for ensuring the safety of new chemical entities prior to their therapeutic application (Ghazipura et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-16-4-6-17(7-5-16)14(18)15-11-2-3-12-13(10-11)20-9-8-19-12/h2-3,10H,4-9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAVEFQRMXVHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)